molecular formula C7H6F2N2O B14750240 5-(Difluoromethyl)pyridine-3-carboxamide

5-(Difluoromethyl)pyridine-3-carboxamide

Cat. No.: B14750240
M. Wt: 172.13 g/mol
InChI Key: XDCNDDSQOWNEQN-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)pyridine-3-carboxamide is a chemical compound that has garnered significant interest in various fields of research, including medicinal chemistry and agricultural chemistry. The incorporation of the difluoromethyl group into the pyridine ring enhances the compound’s biological and physiological activity by improving its lipophilicity, bioavailability, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Difluoromethyl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by metals such as palladium or copper, which facilitate the formation of the difluoromethyl group on the pyridine ring . Another approach involves the use of oxazino pyridine intermediates, which can be transformed into the desired compound through a radical process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of metal-catalyzed cross-coupling reactions and late-stage functionalization techniques allows for the rapid and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylated pyridine derivatives, reduced carboxamide compounds, and various substituted pyridine derivatives .

Scientific Research Applications

5-(Difluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with essential enzymes or metabolic pathways. In medicinal applications, it may act as a prodrug that is activated by specific enzymes within the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)pyridine-3-carboxamide is unique due to its specific difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable scaffold for drug discovery and other applications .

Properties

Molecular Formula

C7H6F2N2O

Molecular Weight

172.13 g/mol

IUPAC Name

5-(difluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H6F2N2O/c8-6(9)4-1-5(7(10)12)3-11-2-4/h1-3,6H,(H2,10,12)

InChI Key

XDCNDDSQOWNEQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)N)C(F)F

Origin of Product

United States

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